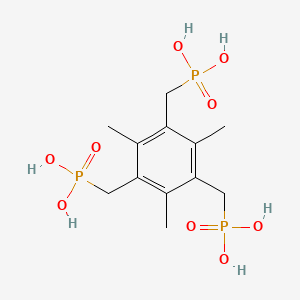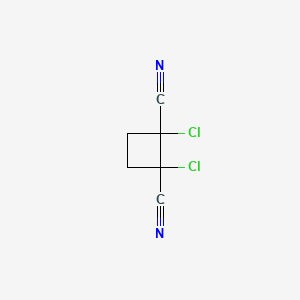
11B-Hydroxyetiocholanolone glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11B-Hydroxyetiocholanolone glucuronide is a steroid metabolite, specifically a glucuronide conjugate of 11B-Hydroxyetiocholanolone. It is a derivative of etiocholanolone, a metabolite of testosterone. The compound is known for its role in various biological processes and is often studied in the context of steroid metabolism and endocrinology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Hydroxyetiocholanolone glucuronide typically involves the glucuronidation of 11B-Hydroxyetiocholanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 11B-Hydroxyetiocholanolone .
Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives, such as glucuronic acid lactone, in the presence of catalysts like trifluoroacetic acid. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic glucuronidation or large-scale chemical reactors for chemical glucuronidation. The product is then purified using techniques like chromatography and crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
11B-Hydroxyetiocholanolone glucuronide can undergo various chemical reactions, including:
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 11-ketoetiocholanolone glucuronide.
Reduction: Formation of 11B-Hydroxyetiocholanolone.
Substitution: Formation of various substituted glucuronides.
Applications De Recherche Scientifique
11B-Hydroxyetiocholanolone glucuronide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 11B-Hydroxyetiocholanolone glucuronide involves its interaction with glucuronidase enzymes, which hydrolyze the glucuronide moiety to release the active steroid, 11B-Hydroxyetiocholanolone. This active steroid can then interact with steroid receptors and modulate various physiological processes, including inflammation, metabolism, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
11B-Hydroxyetiocholanolone: The parent compound, which lacks the glucuronide moiety.
Etiocholanolone: A closely related steroid metabolite.
Androsterone glucuronide: Another glucuronide conjugate of a steroid metabolite.
Uniqueness
11B-Hydroxyetiocholanolone glucuronide is unique due to its specific structure, which includes both hydroxyl and glucuronide groups. This structure allows it to participate in unique biochemical pathways and makes it a valuable compound for studying steroid metabolism and its related physiological effects .
Propriétés
Formule moléculaire |
C25H38O9 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12-,13-,14-,15-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
Clé InChI |
BRPLOVMHAFXVOQ-KXVRARTKSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)





![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


